molecular formula C14H16O3 B13852379 Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate

Cat. No.: B13852379
M. Wt: 232.27 g/mol
InChI Key: GOFJIERCRCVQPF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate typically involves the reaction of ethyl acetate with a naphthalene derivative under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the naphthalene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with ethanol to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate
  • Ethyl 2-(4-Oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
  • Ethyl 2-(4-Oxo-1,2,3,4-tetrahydrobenzofuran-1-yl)acetate

Uniqueness

Ethyl 2-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-yl)acetate is unique due to its specific naphthalene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetate

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3

InChI Key

GOFJIERCRCVQPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(=O)C2=CC=CC=C12

Origin of Product

United States

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